molecular formula C24H27N5OS B11269305 3-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine

3-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine

Cat. No.: B11269305
M. Wt: 433.6 g/mol
InChI Key: RFFOIKOSYGGVLQ-UHFFFAOYSA-N
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Description

3-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenylpiperazine moiety, a piperidine ring, and a thiophene-substituted pyridazine core. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the phenylpiperazine intermediate, which is then coupled with a piperidine derivative. The final step involves the introduction of the thiophene-substituted pyridazine core through a series of condensation and cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the thiophene-substituted pyridazine core may influence enzyme activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.

Uniqueness

3-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N5OS

Molecular Weight

433.6 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C24H27N5OS/c30-24(29-16-14-27(15-17-29)20-5-2-1-3-6-20)19-10-12-28(13-11-19)23-9-8-21(25-26-23)22-7-4-18-31-22/h1-9,18-19H,10-17H2

InChI Key

RFFOIKOSYGGVLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CS5

Origin of Product

United States

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